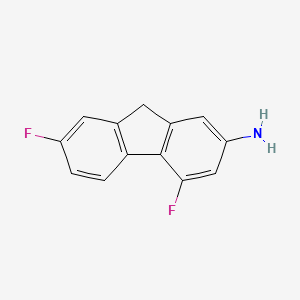

4,7-Difluoro-9h-fluoren-2-amine

Cat. No. B8762386

Key on ui cas rn:

2969-65-5

M. Wt: 217.21 g/mol

InChI Key: SXDGRSPZZWBSQD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06448405B1

Procedure details

(Namkung, M. J.; Fletcher, T. L.; Wetzel, W. H. Derivatives of Fluorene. XX. Fluorofluorenes. V. New Difluoro-2-acetamidofluorenes for the Study of Carcinogenic Mechanisms. J. Med. Chem. 1965, 8, 551-554, the disclosure of which is herein incorporated by reference). To a 25 mL round-bottomed flask containing 4,7-difluoro-9-oxo-2-fluorenamine (EXAMPLE 32) (158.5 mg, 0.686 mmol) in 4.25 mL glacial acetic acid was added red phosphorous (425 mg, 13.7 mmol, 20 equiv) and 57% aqueous HI (0.51 mL). The mixture was heated to reflux for 40 h, then evaporated to near-dryness by distillation. Boiling water (5 mL) was added, and the hot mixture was filtered. Upon addition of 10% NH4OH (20 mL), a white precipitate formed, and was filtered, washed with water, and dried under vacuum to afford 127 mg (85%) of 4,7-difluoro-2-fluorenamine as a white solid, mp 119-120° C. (lit. mp 119.5-121° C.). Data for 4,7-difluoro-2-fluorenamine: 1H NMR (400 MHz, CDCl3) 7.70 (dd, J=8.4, 5.2, 1H), 7.15 (dd, J=9.0, 2.0, 1H), 7.03 (app dt, J=9.0, 2.0, 1H), 6.63 (s, 1H), 6.39 (dd, J=11.6, 1.7, 1H), 3.83 (s, 2H), 3.80 (br s, 2H).

[Compound]

Name

Fluorofluorenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Difluoro-2-acetamidofluorenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

red phosphorous

Quantity

425 mg

Type

reactant

Reaction Step Six

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

C1C2CC3C(=CC=CC=3)C=2C=CC=1.[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[C:20](=O)[C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1.I>C(O)(=O)C>[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[CH2:20][C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3CC12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3CC12

|

Step Three

[Compound]

|

Name

|

Fluorofluorenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

Difluoro-2-acetamidofluorenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

158.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC(=CC=2C(C3=CC(=CC=C3C12)F)=O)N

|

|

Name

|

|

|

Quantity

|

4.25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

red phosphorous

|

|

Quantity

|

425 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.51 mL

|

|

Type

|

reactant

|

|

Smiles

|

I

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 40 h

|

|

Duration

|

40 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to near-dryness by distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Boiling water (5 mL) was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the hot mixture was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon addition of 10% NH4OH (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=CC=2CC3=CC(=CC=C3C12)F)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 127 mg | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |